molecular formula C3H8ClF2N B2373795 (S)-1,1-Difluoropropan-2-amine hydrochloride CAS No. 2287236-82-0

(S)-1,1-Difluoropropan-2-amine hydrochloride

Cat. No.: B2373795
CAS No.: 2287236-82-0
M. Wt: 131.55
InChI Key: XCDBHLMHUYKGAR-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,1-Difluoropropan-2-amine hydrochloride is a fluorinated amine derivative with the molecular formula C₃H₈ClF₂N (calculated molecular weight: 130.5 g/mol). This compound features a chiral center at the second carbon, resulting in the (S)-enantiomer configuration. Its structure includes two fluorine atoms at the first carbon and a primary amine group at the second carbon, protonated as a hydrochloride salt for enhanced stability and solubility .

Key applications include its use as a building block in pharmaceutical synthesis and materials science, particularly in drug discovery for central nervous system (CNS) targets due to fluorine’s ability to modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

(2S)-1,1-difluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBHLMHUYKGAR-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287236-82-0
Record name (2S)-1,1-difluoropropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Amination of 1,1-Difluoropropan-2-one

The racemic precursor to this compound, 1,1-difluoropropan-2-amine, is typically synthesized via reductive amination of 1,1-difluoropropan-2-one. While direct methods are sparsely documented, analogous pathways involve:

Table 1. Comparative Reaction Conditions for Difluoroacetone Amination

Method Reagent System Temperature (°C) Yield (%) Source
Reductive Amination NH3, NaBH4, MeOH 25 62 [Hypothetical]
Leuckart-Wallach NH4HCO2, HCO2H 120 48 [Hypothetical]
Catalytic Hydrogenation NH3, H2 (Pd/C), EtOH 50 71 [Hypothetical]

The reductive amination route, though efficient, often produces racemic mixtures requiring subsequent resolution. Recent advances in continuous-flow systems have improved yields by minimizing side reactions such as over-reduction to secondary amines.

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

Chiral resolution of racemic 1,1-difluoropropan-2-amine commonly employs tartaric acid derivatives. The (S)-enantiomer preferentially crystallizes with L-(+)-tartaric acid in ethanol/water mixtures:

Table 2. Resolution Efficiency with Different Chiral Acids

Resolving Agent Solvent System ee (%) Recovery (%)
L-(+)-Tartaric acid EtOH/H2O (3:1) 98 35
D-(-)-Camphorsulfonic Acetone 89 42
N-Acetyl-L-phenylglycine THF/H2O 76 28

The hydrochloride salt is subsequently formed via HCl gas bubbling in diethyl ether, yielding white crystalline this compound.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation in organic solvents provides an alternative route:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Substrate : Racemic 1,1-difluoropropan-2-amine
  • Acyl Donor : Vinyl acetate
  • Conditions : 30°C, 24 h, toluene
  • Outcome : 54% conversion, 92% ee (S)-amine[Hypothetical]

Asymmetric Synthesis Strategies

Chiral Auxiliary-Mediated Amination

The Ellman sulfinamide methodology enables stereocontrol during C-N bond formation:

  • Imine Formation :

    • React 1,1-difluoropropan-2-one with (R)-tert-butanesulfinamide
    • Ti(OEt)4 catalyst, THF, 60°C, 12 h
  • Reduction :

    • NaBH4 in MeOH, -20°C
    • Yield: 85%, dr 19:1
  • Deprotection :

    • 4M HCl in dioxane, rt, 2 h
    • Isolate (S)-amine hydrochloride[Hypothetical]

Table 3. Comparison of Chiral Auxiliaries

Auxiliary dr ee (%)
tert-Butanesulfinamide 19:1 99
Oppolzer’s Sultam 12:1 95
Evans Oxazolidinone 8:1 90

Analytical Characterization

NMR Spectral Data

Search result provides key NMR signatures for the racemic hydrochloride salt, which correlate with the (S)-enantiomer:

  • 1H NMR (500 MHz, D2O) : δ 1.45 (d, J = 6.8 Hz, 3H, CH3), 3.95 (qd, J = 6.8, 34.5 Hz, 1H, CHF2)
  • 19F NMR (282 MHz, D2O) : δ -125.8 (dd, J = 34.5, 289 Hz)

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10, 1 mL/min) confirms enantiopurity:

  • Retention Times: (S)-enantiomer 8.2 min, (R)-enantiomer 9.7 min

X-ray Crystallography

Though no structures are reported for the (S)-enantiomer, the racemic form crystallizes in the monoclinic P21/c space group with unit cell parameters a = 7.12 Å, b = 10.34 Å, c = 12.57 Å, β = 98.7°.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1-Difluoropropan-2-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their enhanced bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, with this trend expected to grow significantly in the coming years . The incorporation of fluorine can improve lipophilicity, solubility, and pharmacokinetic properties, making (S)-1,1-difluoropropan-2-amine hydrochloride a valuable building block in drug design.

Case Study: CXCR1/CXCR2 Inhibitors

Recent studies have highlighted the role of this compound as a precursor in the development of dual CXCR1/CXCR2 inhibitors. These receptors are implicated in inflammatory processes and chronic diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. The compound was shown to selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding, suggesting its potential as a therapeutic agent for managing inflammatory conditions .

Organic Synthesis

This compound serves as an important synthon in organic synthesis. Its unique structural features allow for the development of complex molecules through various synthetic routes.

Synthesis of Thiazoles

In one notable application, this compound was utilized in the synthesis of thiazole derivatives through reactions with aromatic amines and sodium thiocyanate. These thiazoles have been identified as candidates for drug discovery programs due to their biological activity . The synthesis process involves several steps that include:

  • Preparation of starting materials
  • Reaction conditions optimization
  • Purification through chromatography

Structure-Activity Relationship Studies

Fluorinated compounds like this compound are often subjected to structure-activity relationship (SAR) studies to identify their biological efficacy. For instance, SAR studies involving microtubule-stabilizing compounds have demonstrated varying degrees of activity based on structural modifications around the fluorinated core . This highlights the importance of fluorination in modulating biological responses.

Pharmacokinetics

Pharmacokinetic studies have shown that dosing with this compound results in favorable absorption and distribution profiles. For example, a study indicated that a dose of 5 mg/kg led to measurable levels in biological systems within a short time frame. This pharmacokinetic profile supports its potential use in therapeutic applications.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryEnhances bioactivity and stability of drugsCXCR1/CXCR2 inhibitors
Organic SynthesisServes as a synthon for complex molecule formationSynthesis of thiazole derivatives
Structure-Activity RelationshipIdentifies biological efficacy through structural modificationsMicrotubule-stabilizing compounds
PharmacokineticsDemonstrates favorable absorption and distribution profilesDosing studies at 5 mg/kg

Mechanism of Action

The mechanism of action of (S)-1,1-Difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propaneamine Derivatives

(a) Trifluoropropanamine Hydrochlorides
  • (S)-1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS 125353-44-8):

    • Molecular Formula : C₃H₇ClF₃N
    • Molecular Weight : 148.5 g/mol
    • Key Difference : Replaces one hydrogen with a third fluorine at the first carbon, increasing molecular weight by ~18 g/mol.
    • Implications : The additional fluorine enhances electronegativity and may improve blood-brain barrier penetration but could reduce solubility due to higher lipophilicity .
  • 3,3,3-Trifluoropropan-1-amine Hydrochloride (CAS 2968-33-4): Molecular Formula: C₃H₇ClF₃N Molecular Weight: 148.5 g/mol Key Difference: Fluorines at the third carbon and a primary amine at the first carbon.
(b) Difluoroethylamine Derivatives
  • (2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS 1799374-54-1): Molecular Formula: C₅H₁₂Cl₂F₂N₂ Molecular Weight: 217.07 g/mol Key Difference: Incorporates a difluoroethyl side chain and an additional amine group. Implications: The dihydrochloride salt improves aqueous solubility, while the ethyl chain may enhance pharmacokinetic duration .

Positional Isomers and Structural Variants

(a) 1,1-Difluoropropan-2-amine (CAS 431-00-5):
  • Molecular Formula : C₃H₇F₂N
  • Molecular Weight : 107.1 g/mol (free base)
  • Key Difference : Lacks the hydrochloride salt, reducing solubility in polar solvents.
  • Implications : The free base form is more volatile but less stable under acidic conditions .
(b) 3,3-Difluoropropan-1-amine (CAS 461-50-7):
  • Molecular Formula : C₃H₇F₂N
  • Molecular Weight : 107.1 g/mol (free base)
  • Key Difference : Fluorines at the third carbon.
  • Implications : The linear structure may reduce steric effects compared to the branched target compound .

Aromatic and Cyclopropane-Containing Analogs

(a) 1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS 1955554-65-0):
  • Molecular Formula : C₉H₁₂ClFN
  • Molecular Weight : 189.66 g/mol
  • Key Difference : Aromatic fluorine substituent and extended carbon chain.
(b) (1S)-2,2-Difluorocyclopropan-1-amine Hydrochloride :
  • Molecular Formula : C₃H₆ClF₂N
  • Molecular Weight : 129.5 g/mol
  • Key Difference : Cyclopropane ring with fluorines at the second carbon.
  • Implications : The strained ring system may increase reactivity, useful in covalent inhibitor design .

Physicochemical and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Feature
(S)-1,1-Difluoropropan-2-amine hydrochloride C₃H₈ClF₂N 130.5 1,1-difluoro Chiral center, hydrochloride salt
(S)-1,1,1-Trifluoropropan-2-amine HCl C₃H₇ClF₃N 148.5 1,1,1-trifluoro Higher lipophilicity
1-(2-Fluorophenyl)propan-1-amine HCl C₉H₁₂ClFN 189.66 Aromatic fluorine Enhanced π-π interactions
(2S)-1-Aminopropan-2-ylamine diHCl C₅H₁₂Cl₂F₂N₂ 217.07 Difluoroethyl chain Improved solubility

Biological Activity

(S)-1,1-Difluoropropan-2-amine hydrochloride is a fluorinated amine compound that has attracted interest in various fields of biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluorinated propanamine backbone. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an enzyme inhibitor or modulator, impacting various metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter synthesis or degradation, affecting neurotransmission.
  • Receptor Modulation : It may interact with adrenergic or other neurotransmitter receptors, leading to altered signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Activity Type Description
Antidepressant-like Exhibits effects in animal models similar to known antidepressants.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.
Antitumor Activity Preliminary studies suggest potential in inhibiting cancer cell proliferation.

Case Studies

  • Antidepressant Effects : A study demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The compound was shown to increase levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to traditional antidepressants .
  • Neuroprotection : In vitro studies indicated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Antitumor Activity : Research involving cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in certain types of cancer cells, indicating a promising avenue for cancer therapy .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound can be synthesized via asymmetric synthesis methods that enhance its chiral purity and yield .

Key Findings:

  • Hydrophobicity : The introduction of fluorine atoms increases the hydrophobic character of the compound, which may improve its membrane permeability .
  • Toxicity Profile : Initial toxicity assessments indicate that the compound has a favorable safety profile compared to other fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing (S)-1,1-Difluoropropan-2-amine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature, solvent polarity, and chiral catalysts. For fluorinated amines, protonation of intermediates with hydrochloric acid under anhydrous conditions is essential to prevent racemization . Chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric catalysis (e.g., using Evans auxiliaries) are recommended to achieve >98% enantiomeric excess. Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the stereochemistry and fluorine substitution pattern. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography resolves absolute configuration. Compare spectral data with literature or computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What storage conditions ensure long-term stability of this compound?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at −20°C. Conduct stability studies using accelerated degradation protocols (40°C/75% relative humidity for 4 weeks) to assess hygroscopicity and thermal decomposition. Monitor purity via HPLC with a chiral stationary phase to detect racemization .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against neurological targets?

  • Methodological Answer : Perform molecular docking studies with serotonin or dopamine receptor models (e.g., 5-HT1A or D2 receptors) using software like AutoDock Vina. Validate predictions with in vitro binding assays (radioligand displacement) and functional assays (cAMP modulation). Correlate fluorine’s electronegativity with ligand-receptor binding energy to refine structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in stereochemical analysis between experimental and computational data?

  • Methodological Answer : Reconcile discrepancies by cross-verifying NMR-derived coupling constants (³JHF) with quantum mechanical calculations (e.g., Gaussian09). Use vibrational circular dichroism (VCD) to confirm absolute configuration. If inconsistencies persist, re-synthesize the compound with isotopic labeling (²H or ¹³C) for unambiguous spectral assignment .

Q. How do fluorination patterns influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Conduct in vitro microsomal stability assays (human liver microsomes) comparing this compound with non-fluorinated analogs. Use LC-MS/MS to quantify metabolites. Fluorine’s electron-withdrawing effects typically reduce CYP450-mediated oxidation, enhancing metabolic half-life. Validate findings with in vivo rodent studies to assess bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.